Ethylene Terephthalate Cyclic Pentamer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene Terephthalate Cyclic Pentamer is a cyclic oligomer of poly(ethylene terephthalate) (PET)The molecular formula of this compound is C50H40O20, and it has a molecular weight of 960.841 . This compound is often studied in the context of PET synthesis and degradation, as it can provide insights into the behavior of PET under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Pentamer can be synthesized through the cyclization of linear oligomers of PET. The process involves the transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) or the direct esterification of terephthalic acid (TPA) with EG . The reaction conditions typically require high temperatures and pressures to facilitate the dissolution of TPA in EG .
Industrial Production Methods: In industrial settings, the production of this compound is often a byproduct of PET synthesis. The cyclic oligomers, including the pentamer, are formed during the polymerization process and can be isolated through solvent extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethylene Terephthalate Cyclic Pentamer undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or alkaline conditions to yield terephthalic acid and ethylene glycol.
Transesterification: It can participate in transesterification reactions with alcohols to form different esters.
Oxidation and Reduction: While specific oxidation and reduction reactions of the cyclic pentamer are less documented, similar reactions to those of PET can be expected.
Common Reagents and Conditions:
Transesterification: Requires alcohols (e.g., methanol, ethanol) and catalysts (e.g., titanium-based catalysts) under high temperatures.
Major Products:
Hydrolysis: Produces terephthalic acid and ethylene glycol.
Transesterification: Yields various esters depending on the alcohol used.
Scientific Research Applications
Ethylene Terephthalate Cyclic Pentamer has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethylene Terephthalate Cyclic Pentamer primarily involves its interaction with enzymes and catalysts that facilitate its polymerization and depolymerization. The compound’s cyclic structure allows it to undergo ring-opening polymerization, which is a key step in the synthesis of PET . Additionally, the presence of ester bonds in the cyclic pentamer makes it susceptible to hydrolysis and transesterification reactions .
Comparison with Similar Compounds
Ethylene Terephthalate Cyclic Pentamer can be compared with other cyclic oligomers of PET, such as:
Ethylene Terephthalate Cyclic Trimer: Smaller in size and often used as a migration indicator in food contact materials.
Polybutylene Terephthalate Cyclic Oligomers: Similar in structure but derived from polybutylene terephthalate (PBT), used in kitchenware and microwaveable dishware.
Uniqueness: this compound is unique due to its larger ring size compared to other cyclic oligomers, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C50H40O20 |
---|---|
Molecular Weight |
960.8 g/mol |
IUPAC Name |
3,6,13,16,23,26,33,36,43,46-decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-1(51),8,10,18,20,28(56),29,31(55),38(54),39,41(53),48(52),49,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone |
InChI |
InChI=1S/C50H40O20/c51-41-31-1-2-32(4-3-31)42(52)62-23-24-64-44(54)34-9-11-36(12-10-34)46(56)66-27-28-68-48(58)38-17-19-40(20-18-38)50(60)70-30-29-69-49(59)39-15-13-37(14-16-39)47(57)67-26-25-65-45(55)35-7-5-33(6-8-35)43(53)63-22-21-61-41/h1-20H,21-30H2 |
InChI Key |
LVWYQUGWJKUBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.